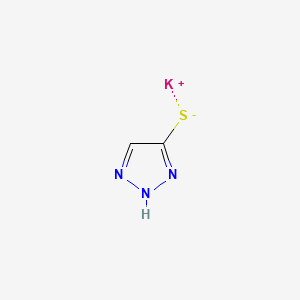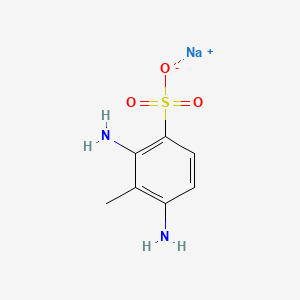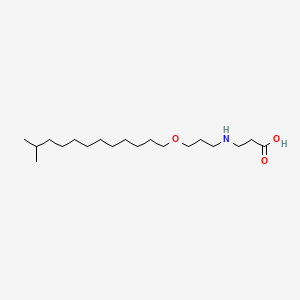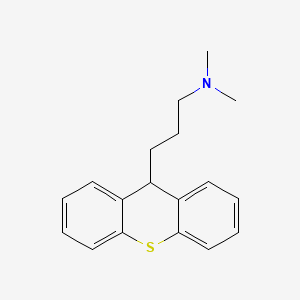
N,N-Dimethylthioxanthene-9-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylthioxanthene-9-propylamine: is a chemical compound with the molecular formula C18H21NS . It is known for its unique structure, which includes a thioxanthene core with a propylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylthioxanthene-9-propylamine typically involves the reaction of thioxanthene with propylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product . The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylthioxanthene-9-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N-Dimethylthioxanthene-9-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethylthioxanthene-9-propylamine involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound of N,N-Dimethylthioxanthene-9-propylamine, known for its use in antipsychotic medications.
N,N-Dimethylthioxanthene-9-propanamine: A closely related compound with similar structural features.
Thioxanthene-9-propylamine: Another related compound with a different substitution pattern.
Uniqueness
This compound stands out due to its unique combination of a thioxanthene core and a propylamine side chain. This structure imparts specific chemical and biological properties that differentiate it from other related compounds.
Properties
CAS No. |
37028-65-2 |
|---|---|
Molecular Formula |
C18H21NS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3 |
InChI Key |
IUAFRBRSXNQBPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


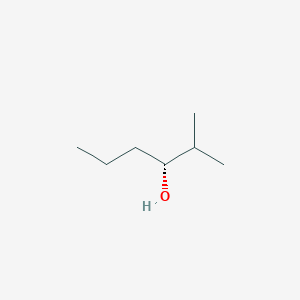
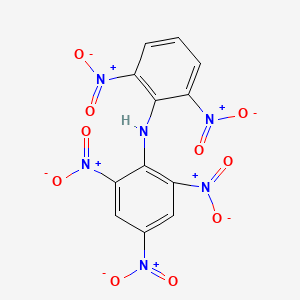

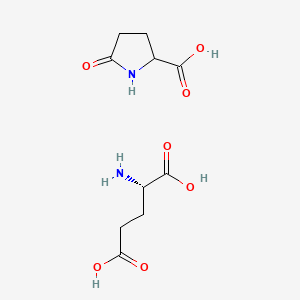
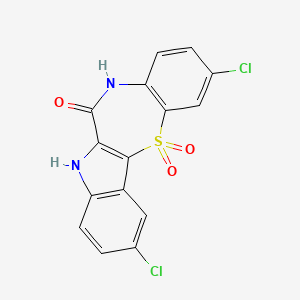
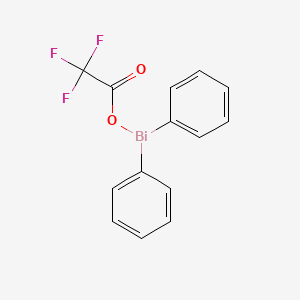
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)


